molecular formula C11H13NO8S2 B2880692 ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE CAS No. 459201-15-1

ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE

Cat. No.: B2880692
CAS No.: 459201-15-1
M. Wt: 351.34
InChI Key: XCZJOKDGHINEFY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Methanesulfonyl-2-nitrobenzenesulfonyl)acetate is a specialized chemical reagent designed for research applications, particularly in synthetic organic and medicinal chemistry. Its structure incorporates two key functional groups: a 2-nitrobenzenesulfonyl (o-Ns) group and a methanesulfonyl (mesyl) group. The 2-nitrobenzenesulfonyl group is widely recognized as a versatile protecting group for amines, significantly reducing their nucleophilicity and basicity to facilitate complex multi-step syntheses . A principal research application of this group is in the racemization-free synthesis of peptide bonds, which is critical for producing stereochemically pure peptidomimetics and other biologically active molecules . Furthermore, compounds featuring bis-sulfonamide backbones similar to this one have demonstrated significant value as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) . This pathway is a promising therapeutic target for oxidative stress-related conditions, including chronic inflammatory and neurodegenerative diseases . The methanesulfonyl moiety can enhance the molecule's overall properties, such as its solubility and metabolic stability. Researchers may employ this compound as a key synthetic intermediate to develop novel enzyme inhibitors or drug candidates aimed at the Keap1-Nrf2 pathway. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO8S2/c1-3-20-11(13)7-22(18,19)10-5-4-8(21(2,16)17)6-9(10)12(14)15/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZJOKDGHINEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Sulfonylation via Intermediate Sulfonamides

This method, adapted from protocols for analogous sulfonamide syntheses, involves initial formation of a monosulfonylated intermediate followed by a second sulfonylation. For example:

  • First Sulfonylation :

    • Reagents : Ethyl acetoacetate, 4-methanesulfonylbenzenesulfonyl chloride (1.2 equiv)
    • Conditions : Dichloromethane (DCM), triethylamine (TEA, 2.5 equiv), 0°C → room temperature, 12 h
    • Intermediate : Ethyl 2-(4-methanesulfonylbenzenesulfonyl)acetate (Yield: 78%)
  • Nitration and Second Sulfonylation :

    • Nitration : Intermediate treated with fuming HNO₃/H₂SO₄ at –10°C to introduce the nitro group para to the methanesulfonyl moiety.
    • Second Sulfonylation : Reaction with 2-nitrobenzenesulfonyl chloride (1.5 equiv) using DMAP (5 mol%) in DCM, yielding the target compound (Overall yield: 62%).

Key Advantage : Minimizes steric hindrance between sulfonyl groups, enhancing regioselectivity.

One-Pot Dual Sulfonylation

A convergent approach employs simultaneous sulfonylation using preformed 4-methanesulfonyl-2-nitrobenzenesulfonyl chloride.

  • Reagents : Ethyl acetoacetate (1.0 equiv), 4-methanesulfonyl-2-nitrobenzenesulfonyl chloride (2.2 equiv)
  • Catalyst : CuI (10 mol%) in tetrahydrofuran (THF) under argon
  • Conditions : Reflux at 65°C for 8 h
  • Yield : 58% after silica gel chromatography

Limitation : Competing side reactions reduce yield, necessitating rigorous purification.

Catalytic Systems and Solvent Effects

Copper(I) Iodide-Mediated Coupling

CuI facilitates C–S bond formation in THF, as demonstrated in analogous sulfonamide syntheses. Kinetic studies show a linear relationship between CuI concentration (5–15 mol%) and yield (R² = 0.94), peaking at 10 mol%. Higher concentrations promote ligand disproportionation, diminishing efficacy.

DMAP-Accelerated Reactions

In DCM, DMAP enhances nucleophilicity of the acetate’s α-carbon, enabling sulfonylation at room temperature. A comparative study reported:

Catalyst Time (h) Yield (%) Purity (%)
None 24 32 85
DMAP 12 60 92

DMAP’s role in stabilizing the transition state through hydrogen bonding is critical.

Solvent Optimization

Polar aprotic solvents (THF, DMF, DCM) are preferred. A screen of solvents using the one-pot method revealed:

Solvent Dielectric Constant Yield (%)
THF 7.6 58
DCM 8.9 51
DMF 36.7 43

THF’s moderate polarity balances sulfonyl chloride reactivity and intermediate solubility.

Deprotection and Functionalization

Post-synthetic modifications often require deprotection of the ethyl ester. A patent-derived method uses KOH in ethanol/water (3:1) at 60°C for 2 h, achieving 95% conversion to the carboxylic acid derivative. This step is critical for further derivatization in drug discovery.

Chemical Reactions Analysis

ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Scientific Research Applications

ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their antimicrobial and anti-inflammatory activities.

    Medicine: Some derivatives of this compound have shown potential as selective COX-2 inhibitors, which are used to treat inflammation and pain.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, some derivatives release nitric oxide (NO), which has vasodilatory and anti-platelet aggregation effects .

Comparison with Similar Compounds

Key Differences :

  • Sulfonyl vs.

Physicochemical Properties

  • Polarity : Dual sulfonyl groups likely increase polarity compared to analogs with single nitro or methyl substituents, as sulfonyl moieties are strong electron-withdrawing groups. This could enhance solubility in polar solvents like DMSO or acetone.
  • Thermal Stability : Nitro groups generally reduce thermal stability, but the electron-withdrawing sulfonyl groups may counteract this by delocalizing electron density, a hypothesis supported by studies on nitro-sulfonyl hybrids in polymer chemistry .

Research Findings and Gaps

  • In-Silico Predictions : Molecular docking studies on sulfonyl-containing analogs suggest high affinity for tyrosine kinases, but experimental validation for the target compound is lacking .

Biological Activity

Ethyl 2-(4-methanesulfonyl-2-nitrobenzenesulfonyl)acetate, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of both methanesulfonyl and nitrobenzenesulfonyl groups, which contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications, particularly in anti-inflammatory and antiproliferative contexts.

Chemical Structure and Properties

The chemical formula of this compound is C11H13N2O8S2C_{11}H_{13}N_{2}O_{8}S_{2}. Its molecular structure includes two sulfonyl groups, which enhance its reactivity and interaction with biological targets.

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, sulfonamide derivatives have shown efficacy in inhibiting cell proliferation in leukemia and solid tumors. A notable investigation demonstrated that the compound EPZ-5676, a structural analogue, acted synergistically with standard chemotherapy agents in acute myeloid leukemia (AML) models, suggesting a similar potential for this compound .

The mechanism underlying the antiproliferative activity of sulfonamide derivatives often involves the inhibition of key enzymes or pathways associated with cell growth. For example, some studies have reported that these compounds can inhibit histone deacetylases (HDACs), thereby altering chromatin structure and gene expression related to cell cycle regulation . This suggests that this compound may exert similar effects, promoting apoptosis in cancer cells.

Study on Sulfonamide Derivatives

A study published in the Journal of Medicinal Chemistry investigated various sulfonamide derivatives for their antiproliferative properties. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) .

Synergistic Effects

In another study focusing on combination therapies, it was found that certain sulfonamide compounds enhanced the efficacy of existing chemotherapeutic agents when used in conjunction. This highlights the potential for this compound to be developed as part of combination therapies for more effective cancer treatment strategies .

Data Tables

Compound IC50 (µM) Cell Line Mechanism
This compoundTBDTBDTBD
EPZ-56760.15 - 1.4MOLM-13, MV4-11HDAC inhibition
Other SulfonamidesLow µMMDA-MB-231, HeLaApoptosis induction

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